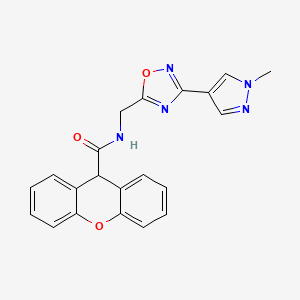

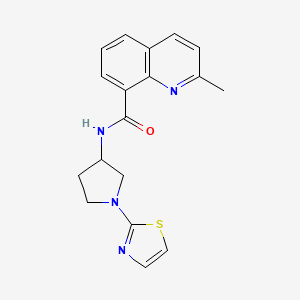

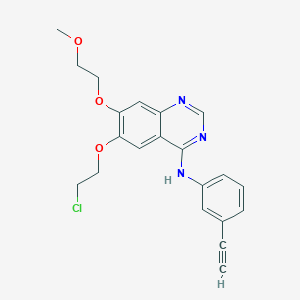

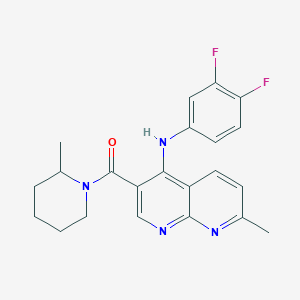

2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .

Molecular Structure Analysis

Thiazoles are planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

ATM Kinase Inhibition : Quinoline carboxamides, such as those in the series discovered by Degorce et al. (2016), have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds demonstrate potent efficacy and selectivity, with promising pharmacokinetic properties for oral administration, suggesting their potential in probing ATM inhibition in vivo, especially in combination with DNA damage-inducing agents like irinotecan in disease-relevant models Degorce et al. (2016).

Antioxidant Activity : Thioamides, including derivatives of pyridine and quinoline, have attracted attention for their ability to scavenge free radicals. Chernov'yants et al. (2016) developed methods for evaluating the antioxidant activity of thioamide derivatives, demonstrating their potential in intercepting free radicals. This research underlines the importance of heteroaromatic compounds in developing antioxidants Chernov'yants et al. (2016).

Electrocatalytic and Photocatalytic Properties : Quinoline-imidazole-monoamide ligands have been used to synthesize octamolybdate complexes, as studied by Li et al. (2020). These complexes exhibit remarkable electrocatalytic and photocatalytic activities, including the reduction of inorganic substances and oxidation of organic compounds, highlighting their potential in environmental remediation and sustainable chemistry applications Li et al. (2020).

Antibacterial Activity : Novel thiazolopyrazine-incorporated tetracyclic quinolones have been synthesized and shown potent in vitro and in vivo antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as investigated by Inoue et al. (1994). The structural uniqueness of these compounds contributes to their efficacy, offering a promising avenue for developing new antibacterial agents Inoue et al. (1994).

Heterocyclic Synthesis : Research into heterocyclic compounds, as outlined by Martins et al. (2009), emphasizes the significance of solvent-free synthesis methods for various heterocycles, including quinolines. These methodologies are crucial for the sustainable production of heterocyclic compounds with potential applications in medicinal chemistry and material science Martins et al. (2009).

Zukünftige Richtungen

Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities and applications in various fields . Future research may focus on the design and development of different thiazole derivatives, including potential modifications of “2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide”, to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Mode of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c1-12-5-6-13-3-2-4-15(16(13)20-12)17(23)21-14-7-9-22(11-14)18-19-8-10-24-18/h2-6,8,10,14H,7,9,11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJALMWYXYGXPFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)NC3CCN(C3)C4=NC=CS4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

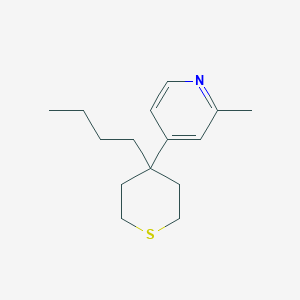

![3-Methyl-5-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2848070.png)

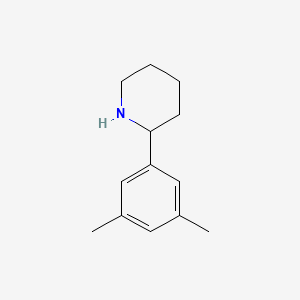

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2848072.png)

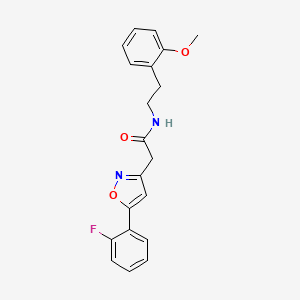

![3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,2,4-oxadiazole](/img/structure/B2848079.png)

![[2-(Difluoromethyl)-4-fluorophenyl]methanol](/img/structure/B2848080.png)

![1-chloro-N-[(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2848084.png)